molecular formula C11H9BrN2O B1440516 2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole CAS No. 1033201-91-0

2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole

Cat. No. B1440516
M. Wt: 265.11 g/mol
InChI Key: YUUBWQRLLKKXNN-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles. Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms.



Synthesis Analysis

The synthesis of oxadiazoles generally involves the reaction of a 1,3-diketone with hydrazine to form a 1,3,4-oxadiazole. The presence of the bromophenyl and propenyl groups suggests that these groups might be added in subsequent steps, although the exact synthetic route would depend on the specific reactivity of these groups.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic oxadiazole ring, with the bromophenyl and propenyl groups attached at the 2- and 5-positions, respectively. The bromine atom on the phenyl ring is likely to be a significant site of reactivity.



Chemical Reactions Analysis

As an oxadiazole, this compound is likely to participate in reactions typical of aromatic heterocycles. The bromophenyl group could undergo reactions typical of aryl halides, such as Suzuki-Miyaura cross-coupling reactions. The propenyl group could potentially participate in reactions typical of alkenes, such as additions and polymerizations.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromaticity, the polarizability of the bromine atom, and the potential for the propenyl group to engage in pi-pi stacking interactions. It’s likely to have moderate to low solubility in water, depending on the specific orientation of the functional groups.


Scientific Research Applications

Synthesis and Characterization

The research interest in 2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole and its derivatives is primarily due to their pharmacological activities. A notable study involves the synthesis of a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, indicating the versatility of the core 1,3,4-oxadiazole structure in producing compounds with significant antimicrobial activities (Gul et al., 2017). These compounds have been evaluated for their antimicrobial efficacy, showing potential as leads for further biological screening.

Another important facet of research is the development of novel compounds for organic optoelectronic devices. The synthesis of new oxadiazole derivatives with promising electron transport materials highlights the compound's utility beyond pharmacology. These materials, such as 2,5-bis-(4-biphenyl)-yl-1,3,4-oxadiazole, have been characterized for their thermal stability and low orbital levels, making them suitable for electron-transporting or hole-blocking materials in optoelectronic applications (Liu, Zhao, & Huang, 2007).

Biological Activities

The synthesis and characterization of derivatives also extend to their biological activities. For instance, anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized, characterized, and assessed for their insecticidal activities. These compounds showed promising larvicidal activities against Plutella xylostella, revealing the potential of 1,3,4-oxadiazole derivatives in agricultural pest management (Li et al., 2013).

Safety And Hazards

The safety and hazards of this compound would depend on its specific biological activity. As a general rule, brominated organic compounds can be hazardous due to the potential for bromine to be released as a harmful gas. However, specific safety data would depend on experimental testing.


Future Directions

The future directions for research on this compound could include exploring its potential uses in medicinal chemistry, given the biological activity of many oxadiazole compounds. Additionally, the bromophenyl group could potentially be used as a handle for further synthetic modifications.


Please note that this is a general analysis based on the classes of compounds that “2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole” belongs to, and the exact properties and reactivity could vary. For a more accurate analysis, experimental data would be needed.


properties

IUPAC Name

2-(4-bromophenyl)-5-prop-1-en-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-7(2)10-13-14-11(15-10)8-3-5-9(12)6-4-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUBWQRLLKKXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=NN=C(O1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674441
Record name 2-(4-Bromophenyl)-5-(prop-1-en-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole

CAS RN

1033201-91-0
Record name 2-(4-Bromophenyl)-5-(prop-1-en-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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